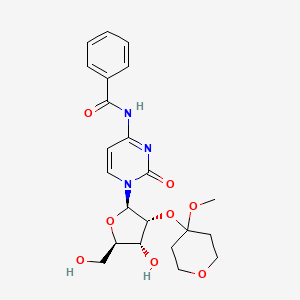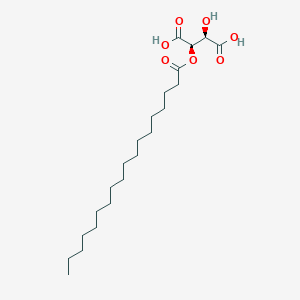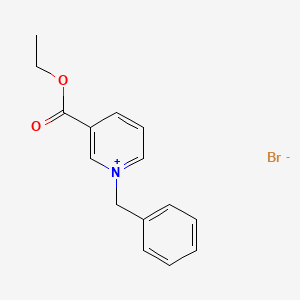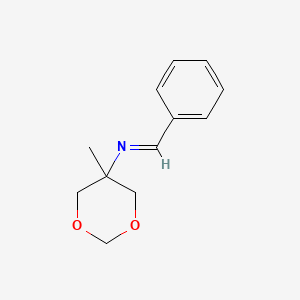
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is a complex organic compound with a unique structure that includes a pyridinium core substituted with benzylsulfanyl and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with benzyl mercaptan and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfanyl)-3-carboxy-1-phenylpyridin-1-ium bromide.
Reduction: Formation of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzylsulfanyl group may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylsulfanyl)-3-(hydroxymethyl)pyridine
- 2-(Benzylsulfanyl)-1-phenylpyridinium chloride
- 3-(Hydroxymethyl)-1-phenylpyridinium bromide
Uniqueness
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl and hydroxymethyl groups on the pyridinium core makes it a versatile compound for various applications.
Propiedades
Número CAS |
77155-90-9 |
|---|---|
Fórmula molecular |
C19H18BrNOS |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
(2-benzylsulfanyl-1-phenylpyridin-1-ium-3-yl)methanol;bromide |
InChI |
InChI=1S/C19H18NOS.BrH/c21-14-17-10-7-13-20(18-11-5-2-6-12-18)19(17)22-15-16-8-3-1-4-9-16;/h1-13,21H,14-15H2;1H/q+1;/p-1 |
Clave InChI |
FCAQUOSEEBDPOG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(C=CC=[N+]2C3=CC=CC=C3)CO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


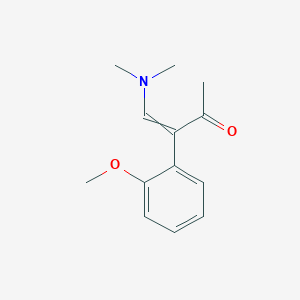
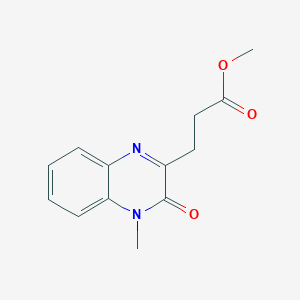
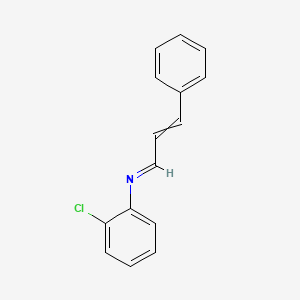
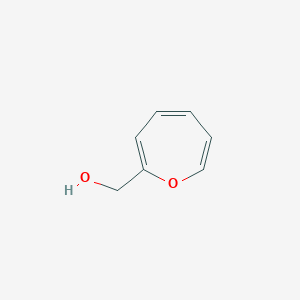

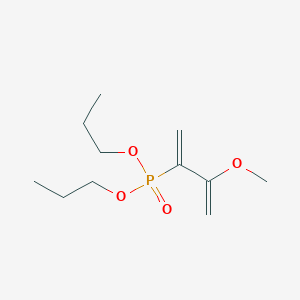

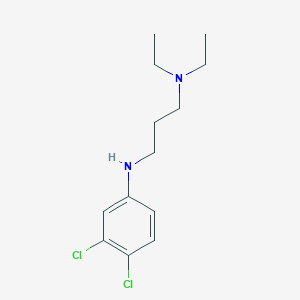
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
